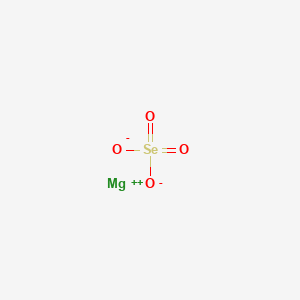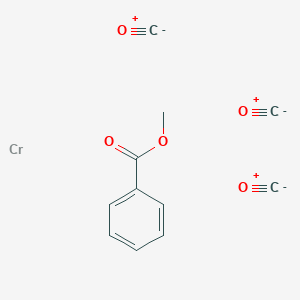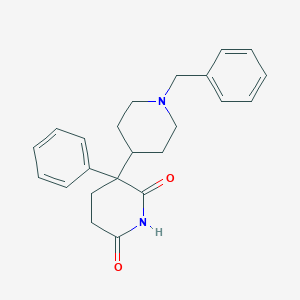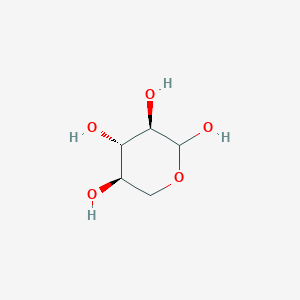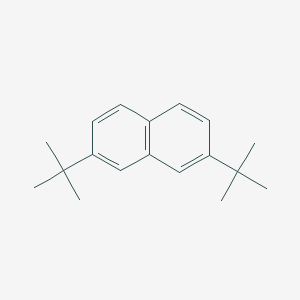
2,7-Di-tert-butylnaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,7-Di-tert-butylnaphthalene and related compounds often involves multi-step chemical reactions, including the tert-butylation of naphthalene derivatives. The methodologies for synthesizing such compounds can vary significantly, depending on the desired substitution pattern and the specific naphthalene derivative being targeted.
Molecular Structure Analysis
The molecular structure of 2,7-Di-tert-butylnaphthalene is characterized by the presence of bulky tert-butyl groups attached to the naphthalene core. These groups can significantly influence the compound's crystal structure, packing, and intermolecular interactions, as demonstrated by studies involving polymorphs of di-tert-butylnaphthalenes (Rheingold et al., 2000).
Chemical Reactions and Properties
2,7-Di-tert-butylnaphthalene undergoes various chemical reactions characteristic of substituted naphthalenes. Mass spectrometry studies have provided insights into the fragmentation patterns and stability of di-tert-butylnaphthalene ions, highlighting the influence of tert-butyl groups on the molecular ions' decomposition pathways (Weniger et al., 1999).
Physical Properties Analysis
The physical properties of 2,7-Di-tert-butylnaphthalene, including its melting point, boiling point, and solubility, are affected by the sterically hindered tert-butyl groups. These groups can hinder close packing in the solid state, leading to lower melting points compared to naphthalene itself.
Chemical Properties Analysis
The chemical properties of 2,7-Di-tert-butylnaphthalene are influenced by the electron-donating effect of the tert-butyl groups. These effects can alter the compound's reactivity towards electrophilic aromatic substitution and other chemical reactions. Studies on the synthesis and reactivity of tert-butylated naphthalenes provide valuable information on the chemical behavior of these compounds (Ito et al., 1997).
Applications De Recherche Scientifique
Superlattices and Polymorphs : A study on 2,6-di-tert-butylnaphthalene, a compound closely related to 2,7-Di-tert-butylnaphthalene, explored its polymorphs and used low-frequency 1H NMR spin–lattice relaxation rate measurements for characterization (Rheingold et al., 2000).
Regioselective Dialkylation : Research on the alkylation of naphthalene, including the production of 2,7-Di-tert-butylnaphthalene, has been optimized to achieve high yields. This process is significant for synthesizing valuable raw materials like polyethylene naphthalate (PEN) (Smith & Roberts, 2000).
Nitration for Compound Formation : The nitration of 2,7-di-tert-butylnaphthalene 1,8-disulfide with fuming nitric acid led to the creation of a new compound, demonstrating the chemical versatility of the substance (Jiang, Wan, & Chen, 2008).
Catalytic Performance Enhancement : Altering the porosity and acidity of certain zeolites has been shown to improve their performance in catalyzing the tert-butylation of naphthalene, a reaction that involves 2,7-Di-tert-butylnaphthalene (Huang et al., 2019).
NMR Spectroscopy Analysis : The 13C FT—NMR and 1H FT—NMR spectra of mono- and di-tert-butylnaphthalenes, including 2,7-Di-tert-butylnaphthalene, have been studied, providing valuable diagnostic features for distinguishing isomers (Srivastava, Bhatnagar, & Joshi, 1981).
Selective Alkylation Studies : Research on the selective alkylation of naphthalene with tert-butyl alcohol over modified zeolites highlighted the potential for synthesizing di-tert-butylnaphthalenes efficiently (Wang et al., 2008).
Vapor Pressures and Thermodynamic Stability : The thermodynamic properties, including vapor pressures and stability of 2,6-di-tert-butylnaphthalene, another closely related compound, have been characterized, offering insights into its physical properties (Santos et al., 2016).
Safety And Hazards
When handling 2,7-Di-tert-butylnaphthalene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
2,7-ditert-butylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-9-7-13-8-10-16(18(4,5)6)12-14(13)11-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUNSCACKKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346721 | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butylnaphthalene | |
CAS RN |
10275-58-8 | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



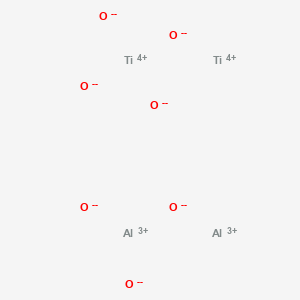
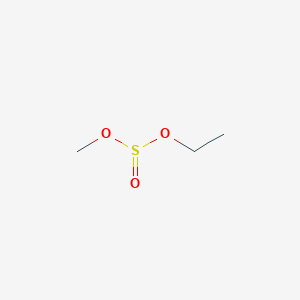
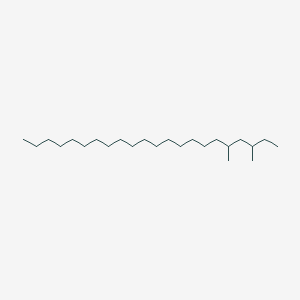

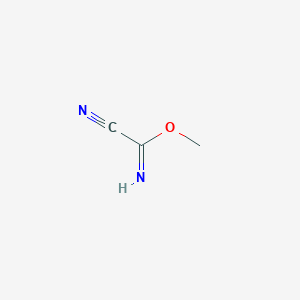

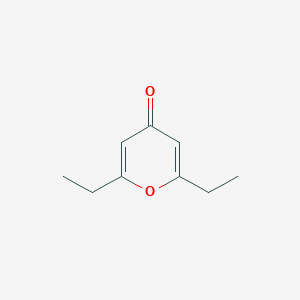
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
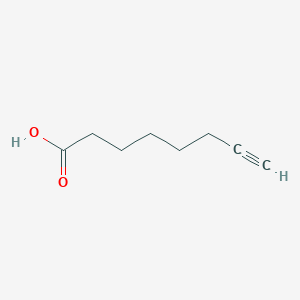
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
